molecular formula C14H10FN3OS B1194076 N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Cat. No. B1194076
M. Wt: 287.31 g/mol
InChI Key: JAJVQVHCAJWYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Anticancer Properties

N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide derivatives have shown potential as anticancer agents. Research indicates that various substitutions on the benzothiazole (BT) scaffold can modulate antitumor properties. Compounds with this structure have been evaluated for cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells, demonstrating promising anticancer activity (Osmaniye et al., 2018).

Anticandidal Activity

New derivatives of N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide have been synthesized and evaluated for their anticandidal activity. These compounds, particularly those bearing azole moiety and hydrazone group, displayed varying degrees of effectiveness against clinic and fluconazole-resistant Candida strains (Yurttaş et al., 2016).

Antimicrobial Properties

Compounds containing the N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide structure have been synthesized and screened for antimicrobial activity. These novel compounds have shown effectiveness against various microbial strains, indicating their potential as antimicrobial agents (Jagtap et al., 2010).

Diuretic Activity

Certain derivatives of N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide have been synthesized and screened for diuretic activity. One of the compounds in this series showed promising results as a diuretic agent (Yar & Ansari, 2009).

Fluorescent Sensors

N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide derivatives have been investigated as fluorescent sensors for metal ions. These compounds showed significant absorption and emission spectral changes upon coordination with specific metal ions, indicating their potential as sensitive and selective fluorescent sensors (Suman et al., 2019).

Biological Activities and Chemical Characterization

Various derivatives of N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide have been synthesized and characterized, showing a range of biological activities, including antibacterial and antifungal properties. These compounds have been studied for their spectral data, antimicrobial activity, and chemical properties (Chaudhary et al., 2011).

properties

Product Name

N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

InChI

InChI=1S/C14H10FN3OS/c15-10-7-5-9(6-8-10)13(19)17-18-14-16-11-3-1-2-4-12(11)20-14/h1-8H,(H,16,18)(H,17,19)

InChI Key

JAJVQVHCAJWYPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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